Zinc caprylate (CAS 90480-58-3), commonly referred to as zinc octanoate, is a medium-chain (C8) metal carboxylate utilized as a non-tin polyurethane catalyst, a thermal stabilizer for polyvinyl chloride (PVC), and an antimicrobial agent [1]. With a molecular weight of 351.8 g/mol and a melting point of approximately 136°C, it presents as a white, hygroscopic crystalline powder that offers higher solubility in polar and non-polar organic solvents compared to longer-chain zinc carboxylates [2]. Its primary procurement value lies in its capacity to replace organotin catalysts in polymer synthesis and to provide thermal stabilization in transparent polymer matrices without inducing the surface blooming associated with higher molecular weight fatty acid salts .
Substituting zinc caprylate with longer-chain analogs like zinc stearate or traditional catalytic benchmarks like dibutyltin dilaurate (DBTDL) results in formulation or regulatory failures [1]. In polyurethane and silicone crosslinking, DBTDL faces increasingly strict environmental bans due to organotin toxicity; replacing it with generic amines fails to achieve the necessary crosslinking density or cure speed [2]. Meanwhile, substituting zinc caprylate with zinc stearate (C18) in PVC stabilization limits solubility and causes surface blooming in transparent plastics, reducing optical clarity [3]. Zinc caprylate’s C8 chain length provides a specific balance of catalytic activity, thermal stability, and matrix miscibility, ensuring performance without phase-separation risks.
Zinc caprylate serves as a non-toxic alternative to dibutyltin dilaurate (DBTDL) in the curing of polyurethane coatings and silylated polyurethane resins [1]. While DBTDL is the industry standard for rapid curing, it is restricted due to its toxicity and hazardous waste profile [2]. Zinc caprylate achieves comparable urethane crosslinking and maximum film hardness at elevated temperatures, effectively replacing organotins without sacrificing mechanical integrity [3].
| Evidence Dimension | Cure time and film hardness |
| Target Compound Data | Zinc caprylate achieves full cure at 168–175°C in 15–30 minutes. |
| Comparator Or Baseline | Dibutyltin dilaurate (DBTDL) at 0.5–1.0% loading requires a similar 15–30 min at 168–175°C. |
| Quantified Difference | Matches the cure efficiency of the benchmark catalyst while eliminating organotin toxicity. |
| Conditions | High-temperature curing of acrylic- and epoxy-based polyurethane coatings. |
Allows manufacturers to formulate regulatory-compliant, tin-free polyurethane systems without altering established thermal curing profiles.
In the thermal stabilization of polyvinyl chloride (PVC), zinc carboxylates neutralize HCl and prevent degradation, but chain length dictates optical performance [1]. Zinc stearate (C18) is widely used but has poor solubility in organic solvents and tends to migrate to the surface (blooming) when used above 1-2 phr, reducing transparency [2]. Zinc caprylate (C8) has a shorter aliphatic chain, reducing its molecular weight by 44% compared to zinc stearate, which ensures complete miscibility in the polymer matrix and maintains optical clarity [3].
| Evidence Dimension | Molecular weight and matrix miscibility |
| Target Compound Data | Zinc caprylate (C8, 351.8 g/mol) exhibits high solubility without blooming. |
| Comparator Or Baseline | Zinc stearate (C18, 632.3 g/mol) exhibits low solubility and high blooming risk. |
| Quantified Difference | 44% reduction in molecular weight and a shorter hydrophobic tail prevents phase separation in clear plastics. |
| Conditions | Extrusion and molding of transparent PVC and poly(ε-caprolactone) blends. |
Essential for procuring stabilizers for medical-grade or clear packaging PVC where optical clarity and a residue-free surface are mandatory.
Zinc caprylate acts as a dual-function additive in the preparation of PVC blends plasticized with poly(ε-caprolactone) (PCL) [1]. Unlike standard passive heat stabilizers, zinc caprylate actively initiates the in-situ ring-opening polymerization (ROP) of monomeric ε-caprolactone during processing, while simultaneously acting as a primary thermal stabilizer for the PVC matrix [2]. This dual action cannot be achieved by standard calcium/zinc stearate mixtures, which lack the specific catalytic reactivity for efficient ROP under standard extrusion conditions [3].
| Evidence Dimension | Catalytic initiation of ROP during PVC stabilization |
| Target Compound Data | Zinc caprylate acts as both an ROP initiator and a PVC heat stabilizer. |
| Comparator Or Baseline | Standard Calcium/Zinc Stearate blends act only as passive heat stabilizers. |
| Quantified Difference | Enables one-step in-situ polymerization and stabilization, eliminating the need for secondary ROP catalysts. |
| Conditions | Reactive extrusion of PVC/PCL blends at temperatures above 150°C. |
Streamlines procurement and formulation for biodegradable polymer blends by combining catalytic and stabilizing functions into a single additive.
Zinc caprylate is the preferred procurement choice for synthesizing silylated polyurethane resins and adhesives where dibutyltin dilaurate (DBTDL) is restricted by environmental and occupational safety regulations [1]. It provides the necessary crosslinking speed without triggering hazardous waste classifications.
In the manufacturing of clear PVC films and medical tubing, zinc caprylate replaces longer-chain zinc stearate to prevent surface blooming and haze [2]. Its matrix miscibility ensures that the final product maintains strict optical clarity standards while resisting thermal degradation during high-temperature extrusion.
Zinc caprylate is utilized in the continuous reactive extrusion of PVC and poly(ε-caprolactone) (PCL) blends [3]. It acts simultaneously as a thermal stabilizer for the halogenated polymer and an in-situ ring-opening polymerization catalyst for the lactone, simplifying the additive package and reducing formulation costs.